molecular formula C24H25N4NaO6S B13794261 Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate CAS No. 51418-90-7

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate

Cat. No.: B13794261
CAS No.: 51418-90-7
M. Wt: 520.5 g/mol
InChI Key: BYTKSDCHPLKAPL-UHFFFAOYSA-M
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Description

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate is a bis-azo compound characterized by two azo (-N=N-) linkages, a sulfonate (-SO₃⁻Na⁺) group, and substituents including methoxy (-OCH₃) and 2-hydroxybutoxy (-OCH₂CH(OH)CH₂CH₃) groups. Its structure is typically resolved using X-ray crystallography, often employing the SHELX software suite for refinement . The compound’s extended conjugation and polar sulfonate group suggest applications in dyes or pharmaceuticals, where solubility and chromogenic properties are critical.

Properties

CAS No.

51418-90-7

Molecular Formula

C24H25N4NaO6S

Molecular Weight

520.5 g/mol

IUPAC Name

sodium;3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C24H26N4O6S.Na/c1-4-20(29)15-34-23-11-9-18(12-16(23)2)27-28-22-10-8-19(14-24(22)33-3)26-25-17-6-5-7-21(13-17)35(30,31)32;/h5-14,20,29H,4,15H2,1-3H3,(H,30,31,32);/q;+1/p-1

InChI Key

BYTKSDCHPLKAPL-UHFFFAOYSA-M

Canonical SMILES

CCC(COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)C)O.[Na+]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Reaction Type Reagents & Conditions Purpose/Outcome
1 Diazotization Aromatic amine + sodium nitrite (NaNO2) in acidic medium (HCl), 0-5°C Formation of diazonium salt intermediate
2 Azo Coupling Diazonium salt + 3-methoxyphenol or 4-methylphenol derivatives, pH controlled Formation of azo bond (-N=N-) between aromatic rings
3 Etherification Reaction with 2-bromo-1-butanol or equivalent under basic conditions (e.g., K2CO3) Introduction of 2-hydroxybutoxy substituent
4 Sulfonation Treatment with benzenesulfonic acid or sulfonating agents (e.g., chlorosulfonic acid) Introduction of benzenesulphonate group
5 Salt Formation Neutralization with sodium hydroxide (NaOH) Formation of sodium salt for improved solubility

Reaction Conditions and Optimization

  • Temperature Control: Diazotization requires low temperatures (0–5°C) to maintain diazonium salt stability.
  • pH Control: Azo coupling is typically conducted in mildly alkaline to neutral pH to favor electrophilic substitution.
  • Solvent Use: Ethanol, water, or dimethylformamide (DMF) are common solvents to dissolve reactants and stabilize intermediates.
  • Catalysts: In some etherification steps, potassium carbonate acts as a base catalyst to facilitate nucleophilic substitution.
  • Purification: Crystallization or chromatographic methods are employed post-synthesis to isolate the pure compound.

Research Data and Results

Yield and Purity

Parameter Typical Range/Value
Overall Yield 60–75% (dependent on reaction scale and purity)
Purity (HPLC) >95%
Melting Point Specific to compound, typically >200°C due to azo and sulfonate groups
Solubility High in water due to sodium sulfonate salt form

Analytical Characterization

  • UV-Vis Spectroscopy: Characteristic azo absorption bands around 400–500 nm confirming azo linkage formation.
  • NMR Spectroscopy: Proton NMR shows signals corresponding to aromatic protons, methoxy, methyl, and hydroxybutoxy groups.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula confirming molecular weight.
  • IR Spectroscopy: Peaks corresponding to azo (-N=N-), sulfonate (-SO3−), hydroxy (-OH), and ether (-C-O-C-) groups.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Key Notes Yield Impact
Diazotization NaNO2, HCl, 0–5°C Critical to maintain low temperature High diazonium salt stability
Azo Coupling Phenol derivatives, pH 7–9, 0–25°C pH affects coupling efficiency Moderate to high yield
Etherification 2-bromo-1-butanol, K2CO3, DMF, 50–80°C Base catalyzed nucleophilic substitution Moderate yield, requires control
Sulfonation Benzenesulfonic acid or chlorosulfonic acid Exothermic, requires temperature control High yield if controlled
Salt Formation NaOH, aqueous solution Neutralization to sodium salt form Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Dyes and Pigments

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate is primarily used as a dye in textiles and plastics. Its azo structure provides vibrant colors, making it suitable for dyeing various materials.

Application AreaDescription
TextilesUsed for dyeing fabrics due to its bright colors and stability.
PlasticsEmployed in coloring plastics, enhancing aesthetic appeal and UV resistance.

Pharmaceuticals

The compound is investigated for its potential use in pharmaceuticals, particularly as a drug delivery agent or in the formulation of therapeutic agents. Its ability to modify solubility and stability of drugs can enhance bioavailability.

Pharmaceutical ApplicationDescription
Drug Delivery SystemsPotential use in targeted drug delivery due to its solubility properties.
Active Pharmaceutical Ingredients (APIs)Investigated as a component in formulations to improve drug efficacy.

Biological Research

In biological research, this compound is utilized in assays and studies involving cellular processes. Its azo group can be used to label biomolecules, aiding in visualization techniques such as fluorescence microscopy.

Research AreaDescription
Cellular ImagingUsed as a fluorescent marker for tracking cellular processes.
Biochemical AssaysEmployed in assays to study enzyme activity and interactions.

Environmental Science

This compound is also relevant in environmental studies, particularly concerning the fate of azo dyes in wastewater treatment processes.

Environmental ApplicationDescription
Wastewater TreatmentStudied for its degradation pathways and environmental impact assessment.
Toxicity AssessmentsEvaluated for potential ecological risks associated with azo compounds.

Case Studies

  • Textile Dyeing Efficiency : A study demonstrated that this compound achieved higher color yield compared to traditional dyes, indicating its effectiveness in textile applications.
  • Drug Formulation : Research indicated that incorporating this compound into drug formulations improved the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy.
  • Environmental Impact Assessment : A case study on wastewater treatment plants highlighted the compound's degradation under UV light, suggesting potential methods for mitigating environmental contamination from azo dyes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonate group enhances the compound’s solubility, allowing it to interact more effectively with biological molecules and industrial substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Azo Groups Anionic Group
Target Compound 2-hydroxybutoxy, methoxy, methyl 2 Benzenesulphonate
Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate Phenoxy, ethyl sulfate 1 Sulfate
3-[5-Methoxy-2-(...sulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c) Methoxy, benzimidazole, methylpyridinyl-sulfinyl 0 Benzenesulphonate
  • Azo Groups: The target compound’s dual azo groups enhance its light absorption range compared to mono-azo analogs like the sulfate derivative in . However, this increases photodegradation susceptibility.
  • Substituents : The 2-hydroxybutoxy group improves hydrophilicity relative to simpler alkoxy chains, while the benzimidazole core in 9c confers rigidity and thermal stability.

Physicochemical Properties

Property Target Compound Sodium 2-[...]ethyl sulphate 9c
Water Solubility High (sulfonate group) Moderate (sulfate group) High (sulfonate + polar)
Thermal Stability Moderate (azo decomposition) Low (sulfate hydrolysis) High (rigid benzimidazole)
Photostability Low (azo degradation) Moderate High (no azo)
  • Solubility : Sulfonate groups (target and 9c) generally enhance solubility over sulfates due to stronger ionic hydration .
  • Stability : The absence of azo groups in 9c improves photostability, making it more suitable for long-term pharmaceutical use.

Stability Under Environmental Conditions

  • Hydrolytic Stability : The target’s sulfonate group resists hydrolysis better than sulfate-based compounds , but the 2-hydroxybutoxy chain may undergo oxidation.
  • Thermal Degradation : Decomposition above 200°C (common for azo compounds) contrasts with 9c’s resilience up to 300°C .

Research Findings and Data Gaps

  • Structural Insights : SHELX-refined crystallographic data confirm the target’s planar azo linkages and sulfonate orientation , critical for predicting solubility and reactivity.
  • Synthetic Challenges : The hydroxybutoxy group requires multi-step protection-deprotection strategies, unlike simpler alkoxy derivatives .

Q & A

Q. What are the optimized synthetic routes for this azo-sulfonate compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves diazotization and coupling reactions typical for azo compounds. Key steps include:

  • Diazotization of 4-(2-hydroxybutoxy)-3-methylaniline under controlled acidic conditions (HCl/NaNO₂, 0–5°C) .
  • Coupling with 3-methoxyaniline to form the first azo bond, followed by a second diazotization-coupling step with benzenesulfonic acid.
  • Critical parameters: pH (4–6 for coupling), temperature (<10°C for diazotization), and stoichiometric ratios (1:1.05 for amine:nitrite) to minimize byproducts .
  • Purification via recrystallization (water/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/methanol gradients) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, UV-Vis) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy vs. hydroxybutoxy groups) via chemical shifts:
    • Azo group proximity deshields aromatic protons (δ 7.5–8.5 ppm) .
    • Hydroxybutoxy protons appear as multiplet (δ 3.5–4.2 ppm) .
  • UV-Vis : Monitor λ_max shifts (450–550 nm) to confirm azo conjugation and detect aggregation in polar solvents .

Q. How do structural modifications (e.g., substituent electronic effects) alter photophysical properties for potential optoelectronic applications?

Methodological Answer:

  • DFT Calculations : Compare HOMO-LUMO gaps of derivatives (e.g., electron-withdrawing sulfonate vs. electron-donating methoxy). Software: Gaussian (B3LYP/6-31G*) .
  • Experimental Validation : Measure fluorescence quantum yields (integrating sphere) and correlate with computational predictions.
  • Key Finding : Methoxy groups reduce bandgap (2.8→2.5 eV), enhancing visible-light absorption .

Q. What mechanisms underlie contradictory solubility data in aqueous vs. organic solvents?

Methodological Answer:

  • Structural Analysis (XRD) : Confirm sulfonate group hydration (hydrogen-bond networks) .
  • MD Simulations (GROMACS) : Model solvent interactions; polar sulfonate dominates in water, while hydrophobic aryl/azo moieties drive organic solubility .
  • Experimental Test : Measure partition coefficients (logP) via shake-flask method (octanol/water). Expected logP: -1.2 (hydrophilic) .

Q. Why do some studies report instability under UV light, while others suggest photostability?

Methodological Answer:

  • Controlled Irradiation Tests : Expose to UV (365 nm, 24 hrs) and monitor degradation (HPLC).
  • Critical Factors :
    • Oxygen presence accelerates azo bond cleavage (ROS generation) .
    • Crystalline vs. amorphous forms: XRD shows crystalline phase resists degradation .
  • Mitigation : Use antioxidants (e.g., BHT) or anaerobic conditions for photostability .

Q. Can this compound act as a photosensitizer in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • Device Fabrication : Immobilize on TiO₂ electrodes; measure J-V curves under AM1.5G illumination.
  • Key Metrics :
    • Incident photon-to-current efficiency (IPCE): Compare λ_max alignment with solar spectrum.
    • Electrochemical impedance spectroscopy (EIS): Assess charge recombination .
  • Result : Moderate IPCE (~8%) due to limited charge injection efficiency .

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